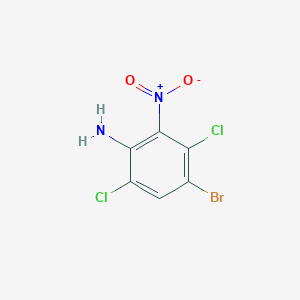

4-Bromo-3,6-dichloro-2-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-3,6-dichloro-2-nitroaniline is a chemical compound with the molecular formula C6H3BrCl2N2O2 . It has a molecular weight of 285.91 .

Synthesis Analysis

The synthesis of this compound can be achieved through a multistep process . The first step involves the nitration of aniline, followed by bromination . Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . By adding the acetyl group, one arrives at a molecule that does not readily oxidize and substitutes largely at the para position . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired 4-bromo-2-nitroaniline .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromo, dichloro, and nitro groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s name: the bromo group is at the 4th position, the dichloro groups are at the 3rd and 6th positions, and the nitro group is at the 2nd position .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.990±0.06 g/cm3 and a predicted boiling point of 346.0±37.0 °C .Wissenschaftliche Forschungsanwendungen

Anaerobic Degradation of Nitroaromatic Compounds

A study by H. D. Duc (2019) on the anaerobic degradation of 2-chloro-4-nitroaniline by microbial strains highlights the environmental impact of nitroaromatic compounds and their biodegradation. The study found that Geobacter sp. KT7 and Thauera aromatica KT9 could utilize these compounds as carbon and nitrogen sources under anaerobic conditions, indicating a pathway for the environmental bioremediation of nitroaniline pollutants (Duc, 2019).

Aerobic Degradation Pathways

Khan et al. (2013) reported on the aerobic biodegradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, providing insight into the potential for utilizing specific microbial strains for the detoxification of hazardous nitroaromatic compounds in the environment. This research demonstrates the metabolic versatility of microorganisms in degrading complex organic pollutants (Khan, Pal, Vikram, & Cameotra, 2013).

Synthesis of Bromo-Chlorotoluene

Xue Xu (2006) explored the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, presenting an example of chemical transformations involving nitroaniline derivatives. This study is relevant for understanding the synthetic utility of bromo-nitroaniline compounds in organic chemistry (Xu, 2006).

Sensing Applications

Yi Zhang et al. (2023) developed luminescent metal-organic frameworks (CdMOFs) for the detection of 2,6-Dichloro-4-nitroaniline (DCN), showcasing the application of nitroaniline derivatives in the development of new materials for environmental monitoring. This study underscores the potential of nitroaniline compounds in sensing technologies (Zhang, Liu, Karmaker, Zhang, Yang, Chen, & Yang, 2023).

Green Synthesis and Environmental Remediation

Pappula and Adimurthy (2016) developed an organic solvent-free process for preparing 2,6-dibromo-4-nitroaniline, an intermediate in azo disperse dyes synthesis, demonstrating a commitment to environmentally friendly chemical synthesis practices. This research provides an example of green chemistry approaches in the synthesis of nitroaniline derivatives (Pappula & Adimurthy, 2016).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Eigenschaften

IUPAC Name |

4-bromo-3,6-dichloro-2-nitroaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2N2O2/c7-2-1-3(8)5(10)6(4(2)9)11(12)13/h1H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVSWJHKHLZPWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)[N+](=O)[O-])N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)

![N-(3-acetylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2735890.png)

![7-(3-chloro-4-methylphenyl)-N-(2-chlorobenzyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2735898.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)-7a-methyl-5-oxo-hexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2735899.png)

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(3-(trifluoromethyl)phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735907.png)

![N-(benzo[d]thiazol-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2735909.png)

![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2735911.png)